6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5,5'-((methylimino)bis(3,1-propanediylimino))bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5,5’-((methylimino)bis(3,1-propanediylimino))bis- is a complex organic compound with a unique structure that combines triazole and acridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5,5’-((methylimino)bis(3,1-propanediylimino))bis- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5,5’-((methylimino)bis(3,1-propanediylimino))bis- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5,5’-((methylimino)bis(3,1-propanediylimino))bis- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties
Wirkmechanismus
The mechanism of action of 6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5,5’-((methylimino)bis(3,1-propanediylimino))bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with DNA or RNA, leading to changes in gene expression and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5’-[1,2-Ethanediylbis(imino-3,1-propanediylimino)]bis(6H-[1,2,3]triazolo[4,5,1-de]acridin-6-one): Similar structure but with different substituents.
6H-[1,2,3]Triazolo[4,5,1-de]acridin-6-one, 5,5’-[1,4-piperazinediylbis(3,1-propanediylimino)]bis-: Another derivative with piperazine moieties.
Uniqueness
The uniqueness of 6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5,5’-((methylimino)bis(3,1-propanediylimino))bis- lies in its specific combination of triazole and acridine structures, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
197903-10-9 |
---|---|
Molekularformel |
C33H29N9O2 |
Molekulargewicht |
583.6 g/mol |
IUPAC-Name |
10-[3-[methyl-[3-[(8-oxo-1,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-10-yl)amino]propyl]amino]propylamino]-1,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one |
InChI |
InChI=1S/C33H29N9O2/c1-40(18-6-16-34-22-12-14-24-30-28(22)32(43)20-8-2-4-10-26(20)41(30)38-36-24)19-7-17-35-23-13-15-25-31-29(23)33(44)21-9-3-5-11-27(21)42(31)39-37-25/h2-5,8-15,34-35H,6-7,16-19H2,1H3 |
InChI-Schlüssel |
PJYHBRRGBYDCST-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCNC1=C2C3=C(C=C1)N=NN3C4=CC=CC=C4C2=O)CCCNC5=C6C7=C(C=C5)N=NN7C8=CC=CC=C8C6=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.